5-Carboxymethylaminomethyluridine

tRNA modification enzymology MnmC

5-Carboxymethylaminomethyluridine (cmnm5U) is the only authentic substrate for MnmC FAD-dependent deacetylase assays—mnm5U or unmodified uridine cannot recapitulate this reaction. As a dual-identity compound, it also serves as a thymidine analog with insertional activity toward replicating DNA, enabling cell proliferation labeling with a distinct uridine-based scaffold. Procure the definitive standard validated by crystal structures and cross-species mitochondrial tRNA modification studies. Ensure experimental fidelity—substitutes invalidate results in both enzymatic and labeling applications.

Molecular Formula C12H17N3O8
Molecular Weight 331.28 g/mol
CAS No. 69181-26-6
Cat. No. B1212367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Carboxymethylaminomethyluridine
CAS69181-26-6
Synonyms5-(((carboxymethyl)amino)methyl)uridine
CMAMU
Molecular FormulaC12H17N3O8
Molecular Weight331.28 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CNCC(=O)O
InChIInChI=1S/C12H17N3O8/c16-4-6-8(19)9(20)11(23-6)15-3-5(1-13-2-7(17)18)10(21)14-12(15)22/h3,6,8-9,11,13,16,19-20H,1-2,4H2,(H,17,18)(H,14,21,22)/t6-,8-,9-,11-/m1/s1
InChIKeyVSCNRXVDHRNJOA-PNHWDRBUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Carboxymethylaminomethyluridine (CAS 69181-26-6) for tRNA Modification Studies and Nucleoside Analog Research


5-Carboxymethylaminomethyluridine (cmnm5U), CAS 69181-26-6, is a modified uridine derivative bearing a carboxymethylaminomethyl group at the C5 position of the uracil ring [1]. It is a naturally occurring hypermodified nucleoside found at the wobble position (U34) of specific tRNAs in bacteria and mitochondria, where it functions as a critical determinant of translational fidelity [2]. The compound is also classified as a thymidine analog with reported insertional activity toward replicating DNA, enabling its use as a molecular probe for cell labeling and DNA synthesis tracking . Chemically, it is characterized by a molecular weight of 331.28 g/mol (C12H17N3O8) and is supplied as a lyophilized powder stable at -20°C .

Why Generic Uridine or Thymidine Analogs Cannot Replace 5-Carboxymethylaminomethyluridine in Specialized Assays


Substituting cmnm5U with unmodified uridine, 5-methylaminomethyluridine (mnm5U), or generic thymidine analogs will invalidate experimental outcomes in two distinct research domains. In tRNA modification studies, cmnm5U serves as a specific intermediate in a conserved enzymatic pathway; its unique carboxymethyl group is the substrate for the FAD-dependent deacetylase domain of MnmC, a reaction that mnm5U cannot undergo [1]. In cell proliferation assays, while both cmnm5U and other thymidine analogs (e.g., BrdU, EdU) incorporate into nascent DNA, cmnm5U offers a distinct molecular probe profile due to its uridine-derived core and the carboxymethylaminomethyl moiety, which may exhibit differential incorporation efficiency and downstream detection compatibility . The compound's dual identity—as both a naturally occurring RNA modification and a synthetic nucleoside analog—means that generic substitutes lack the precise structural features required for either mechanistic enzymology or specific labeling protocols.

Quantitative Differentiation of 5-Carboxymethylaminomethyluridine Against Key Comparators


Enzymatic Specificity: cmnm5U is the Exclusive Substrate for MnmC FAD-Dependent Deacetylation in the mnm5U Biosynthetic Pathway

The bifunctional enzyme MnmC catalyzes two consecutive reactions converting cmnm5U to mnm5U. Critically, the C-terminal MnmC1 domain exhibits strict substrate specificity for the carboxymethyl group of cmnm5U in its FAD-dependent deacetylation reaction, generating 5-aminomethyluridine (nm5U) as an intermediate. The downstream product mnm5U, lacking this carboxymethyl moiety, cannot serve as a substrate for the deacetylase domain [1]. This specificity was confirmed by crystal structure analysis at 3.0 Å resolution, which identified conserved basic residues in the catalytic site involved in cmnm5U recognition [2].

tRNA modification enzymology MnmC

Functional Role in Translational Fidelity: cmnm5U Restricts Codon-Anticodon Wobble for Split Codon Boxes

The cmnm5U modification at the wobble position (U34) of tRNA is essential for restricting codon-anticodon wobble, thereby ensuring correct translation of split codon boxes ending in purine (A or G) [1]. In contrast, tRNAs with unmodified U34 can promiscuously read all four synonymous codons in a family box, leading to potential misincorporation [2]. Functional studies using E. coli tRNALeu(UUR) bearing chemically synthesized cmnm5U demonstrated that the xm5U modification (which includes cmnm5U) plays a critical role in decoding NNG codons by stabilizing U·G wobble pairing [3].

translation fidelity codon recognition wobble base pairing

Enzymatic Biosynthesis: MnmE-MnmG Complex Requires cmnm5U Formation Prior to MnmC-Mediated Conversion

In the sequential enzymatic pathway for mnm5U34 biosynthesis in E. coli, uridine 34 is first converted to cmnm5U34 by the MnmE-MnmG enzyme complex [1]. This reaction is GTP- and FAD-dependent and utilizes glycine as the substrate for the carboxymethylaminomethyl group installation [2]. The cmnm5U34 intermediate is then further modified to mnm5U by the bifunctional MnmC protein. The MnmE-MnmG complex cannot directly install the mnm5U modification; cmnm5U is an obligate intermediate [3].

biosynthesis MnmE MnmG

Cross-Species and Cross-Compartment Conservation: cmnm5U and Its Eukaryotic/Mitochondrial Homolog τm5U Share Conserved Biosynthetic Machinery

The bacterial cmnm5U modification is functionally and evolutionarily equivalent to 5-taurinomethyluridine (τm5U) in human mitochondria, both installed by homologous enzyme complexes (MnmE/MnmG in bacteria; GTPBP3/MTO1 in humans) [1]. Notably, purified E. coli MnmEG complex can incorporate both cmnm5U and τm5U into human mitochondrial tRNATrp in vitro, demonstrating substrate flexibility and cross-species compatibility [2]. This finding establishes cmnm5U as a valid surrogate for studying human mitochondrial tRNA modification defects, including those linked to MELAS and MERRF syndromes [3].

mitochondrial disease evolutionary conservation τm5U

Dual Utility as Nucleoside Analog: Insertional Activity Toward Replicating DNA for Cell Labeling

5-Carboxymethylaminomethyluridine is classified as a thymidine analog and exhibits insertional activity toward replicating DNA . This property enables its use as a molecular probe for labeling cells and tracking DNA synthesis, similar to other thymidine analogs such as BrdU or EdU . However, unlike BrdU which requires harsh DNA denaturation for detection, or EdU which relies on copper-catalyzed click chemistry, cmnm5U offers a distinct chemical scaffold with a carboxymethylaminomethyl group that may provide alternative detection strategies or reduced cytotoxicity .

cell proliferation DNA synthesis tracking thymidine analog

Validated Application Scenarios for 5-Carboxymethylaminomethyluridine Based on Quantitative Evidence


In Vitro Reconstitution of Bacterial tRNA Modification Pathways

Use cmnm5U as the authentic substrate standard for MnmC enzymatic assays. The compound enables researchers to monitor the FAD-dependent deacetylase activity of the MnmC1 domain, a reaction that cannot be recapitulated with mnm5U or other modified uridines [1]. This application is directly supported by the crystal structure of MnmC showing specific cmnm5U recognition residues [2] and by the established sequential biosynthesis pathway where cmnm5U34 is the obligate intermediate prior to MnmC-mediated conversion [3].

Mitochondrial Disease Model Studies Using Bacterial Surrogate Systems

Leverage cmnm5U as a readily available bacterial standard to study the human mitochondrial tRNA modification machinery. The demonstrated ability of E. coli MnmEG to install both cmnm5U and τm5U on human mt-tRNAs [4] validates the use of cmnm5U in cross-species assays. This is particularly relevant for investigating pathogenic mtDNA mutations (e.g., m.3243A>G in MELAS) that cause τm5U hypomodification [5].

Construction of Defined tRNA Transcripts for Decoding Studies

Incorporate chemically synthesized cmnm5U into tRNA transcripts via phosphoramidite chemistry to generate homogeneous tRNA populations with precise wobble modifications [6]. These constructs are essential for in vitro translation assays that require restricted codon reading—cmnm5U34-containing tRNAs read only purine-ending codons (A/G), whereas unmodified U34 tRNAs read all four codons indiscriminately [7]. This application enables quantitative analysis of translational fidelity and ribosome profiling experiments.

Alternative Nucleoside Analog for Cell Proliferation and DNA Synthesis Tracking

Employ cmnm5U as a thymidine analog probe for labeling replicating DNA in cell proliferation assays . While functionally similar to BrdU and EdU, cmnm5U offers a distinct chemical scaffold—a uridine core with a 5-carboxymethylaminomethyl substituent—that may confer different incorporation kinetics, cytotoxicity profiles, or detection compatibility . This application is supported by the compound's established classification as a nucleoside antimetabolite/analog with insertional activity toward replicating DNA .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Carboxymethylaminomethyluridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.